molecular formula C20H16N2O5S B11709472 Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11709472
M. Wt: 396.4 g/mol
InChI Key: OUPDIHWFPVJFFP-UHFFFAOYSA-N
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Description

Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a nitrophenyl group, a phenyl group, and an ethyl ester group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing continuous flow techniques and advanced purification methods like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with microbial DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is unique due to the presence of both a nitrophenyl and a phenyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

Molecular Formula

C20H16N2O5S

Molecular Weight

396.4 g/mol

IUPAC Name

ethyl 2-[(3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H16N2O5S/c1-2-27-20(24)17-16(13-7-4-3-5-8-13)12-28-19(17)21-18(23)14-9-6-10-15(11-14)22(25)26/h3-12H,2H2,1H3,(H,21,23)

InChI Key

OUPDIHWFPVJFFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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